1-tert-butyl-3-iodobicyclo[1.1.1]pentane
CAS No.: 197914-22-0
Cat. No.: VC11601122
Molecular Formula: C9H15I
Molecular Weight: 250.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197914-22-0 |
|---|---|
| Molecular Formula | C9H15I |
| Molecular Weight | 250.1 |
Introduction
Structural and Physicochemical Characteristics
The bicyclo[1.1.1]pentane (BCP) core in 1-tert-butyl-3-iodobicyclo[1.1.1]pentane imposes significant steric strain, resulting in a bond angle distortion that enhances reactivity. The tert-butyl group at position 1 and the iodine atom at position 3 create an asymmetrical substitution pattern, enabling selective functionalization. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 250.1 g/mol | |
| Purity | ≥95% | |
| Stability | Sensitive to light and radicals |
The iodine substituent serves as a leaving group, facilitating nucleophilic substitutions or cross-coupling reactions, while the tert-butyl group enhances solubility in nonpolar solvents .
Synthetic Methodologies
Radical-Mediated Ring-Opening Reactions
A patent by WO2017157932A1 discloses a one-step photochemical or radical process for synthesizing asymmetrically substituted BCPs . Using tricyclo[1.1.1.0¹,³]pentane (TCP) as a precursor, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane is formed via atom-transfer radical addition (ATRA) with tert-butyl iodide under mild conditions ( initiation, 25°C) . This method achieves yields exceeding 70% and tolerates diverse functional groups, making it scalable for industrial applications .
Comparative Analysis of Synthetic Routes
Traditional routes to BCPs involved multi-step sequences, such as cyclopropanation of bicyclo[1.1.0]butanes or halogenation of [1.1.1]propellane derivatives, which suffered from low yields () . The modern radical approach streamlines production, as illustrated below:
Applications in Drug Discovery
Bioisosteric Replacement
In a 2020 study, researchers replaced a metabolically labile benzamide group in an IDO1 inhibitor with a BCP motif, yielding compound 2 (derived from 1-tert-butyl-3-iodobicyclo[1.1.1]pentane) . This substitution eliminated amide hydrolysis, improving metabolic stability ( increased from 2 h to 66 h in rats) while retaining potency () . The BCP’s three-dimensional structure mimics phenyl rings but reduces by 0.5 units, enhancing aqueous solubility .
Peptide and Nucleoside Analogues
The iodine atom in 1-tert-butyl-3-iodobicyclo[1.1.1]pentane enables late-stage diversification. For example, Suzuki-Miyaura coupling with aryl boronic acids produces biaryl BCPs, which are used as rigid spacers in peptide mimetics . Additionally, nucleoside analogues incorporating this scaffold exhibit enhanced resistance to enzymatic degradation compared to linear analogs .
Derivatives and Further Functionalization
Dehalogenation and Oxidation
Treatment with and removes the iodine atom, yielding 1-tert-butylbicyclo[1.1.1]pentane, a precursor to esters and alcohols . Oxidation with converts the bridgehead carbon to a ketone, enabling access to carbonyl-containing BCPs .
Dicarboxylate Derivatives
1-(tert-Butyl)-3-methylbicyclo[1.1.1]pentane-1,3-dicarboxylate (CAS 138732-31-7), synthesized via esterification of the corresponding diacid, serves as a monomer for rigid-rod polymers . Its low conformational flexibility ( for rotation) makes it ideal for high-performance materials .
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